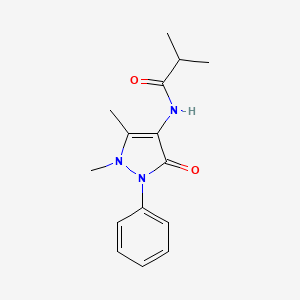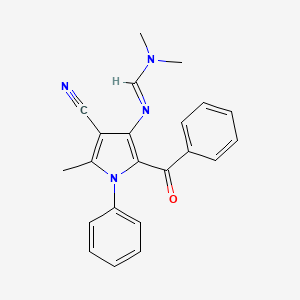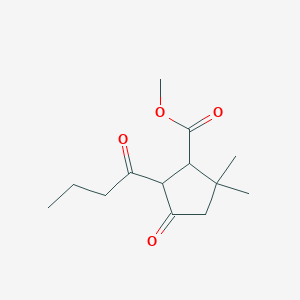
1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol is a chemical compound that belongs to the family of piperidine derivatives. It is a potent inhibitor of various enzymes and has been widely studied for its potential use in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol involves the inhibition of various enzymes, as mentioned earlier. Specifically, it acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, which are responsible for the breakdown of the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, it has been shown to inhibit monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. This can lead to an increase in the levels of these neurotransmitters in the brain, which can improve mood and emotional stability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol are complex and depend on the specific enzyme being inhibited. As mentioned earlier, inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Inhibition of monoamine oxidase can lead to an increase in the levels of monoamine neurotransmitters in the brain, which can improve mood and emotional stability. However, the exact biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the role of specific enzymes in various biological processes. Additionally, its high yield and purity make it a reliable compound for use in experiments. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, its complex synthesis method can make it difficult to obtain in large quantities, which can also limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol. One potential direction is the development of new drugs based on this compound. Its potent enzyme inhibition activity makes it a promising candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which can lead to new insights into the regulation of neurotransmitters in the brain. Finally, more studies are needed to determine the potential toxicity of this compound and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3-bromo-4-methoxybenzaldehyde and 4-bromobenzyl bromide with piperidine in the presence of a base. The yield of this reaction is usually high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol has been extensively studied for its potential use in the development of new drugs. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the regulation of neurotransmitters, and their inhibition has been linked to the treatment of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-bromophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2NO2/c1-24-18-7-2-14(12-17(18)21)13-22-10-8-19(23,9-11-22)15-3-5-16(20)6-4-15/h2-7,12,23H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQQJGZHFCMINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)


![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)





![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
